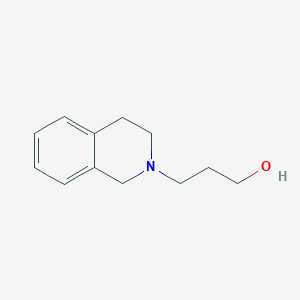

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL

Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol is a tertiary alcohol derivative containing a 3,4-dihydroisoquinoline scaffold. The dihydroisoquinoline moiety is a privileged structure in medicinal chemistry due to its pharmacological versatility, including neuroprotective, antitumor, and antimicrobial activities . The propanol side chain introduces hydrophilicity and hydrogen-bonding capacity, which may enhance solubility and target engagement. This compound serves as a key intermediate in synthesizing bioactive molecules, as evidenced by its use in multi-step reactions to generate benzamide derivatives and other analogs in recent patents .

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,14H,3,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLXFERGRCSOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513969 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86368-07-2 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Reduction: The resulting isoquinoline is then reduced to form the dihydroisoquinoline. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

Attachment of the Propanol Group: The final step involves the alkylation of the dihydroisoquinoline with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the isoquinoline ring or the propanol group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Alkyl halides or sulfonates can be used as alkylating agents under basic conditions.

Major Products

Oxidation: Formation of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanal or 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanone.

Reduction: Formation of fully reduced isoquinoline derivatives.

Substitution: Formation of various alkylated or functionalized derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions.

Biology

Research indicates that 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL exhibits potential biological activity. Studies have focused on its effects on various enzymes and receptors, indicating possible roles in modulating biological pathways.

Medicine

The compound has been investigated for its therapeutic properties:

- Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation in cellular models.

- Neuroprotective Properties: Research is ongoing to evaluate its efficacy in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment with this compound led to a significant reduction in neuroinflammation and improved motor function compared to control groups.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates various chemical reactions |

| Biology | Modulation of enzyme activity | Potential anti-inflammatory effects |

| Medicine | Neuroprotective agent | Reduces neuroinflammation in animal models |

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-ol are compared below with its analogs, focusing on synthesis, substituent effects, and inferred bioactivity.

Functional and Bioactivity Implications

- Hydrophilicity: The hydroxyl group in the parent compound enhances solubility compared to oxo () or amide () analogs. This may improve pharmacokinetic properties like oral bioavailability.

- The acetamido group () could mimic acetylated lysine residues, suggesting utility in epigenetic targets like bromodomains.

Physicochemical Properties (Inferred)

- LogP: The parent compound’s propanol group likely reduces LogP (increased hydrophilicity) versus the oxo-propanamine analog (), which has a ketone.

- Hydrogen Bonding: Propanol derivatives (parent compound, acetamido analog) may exhibit stronger hydrogen-bond donor/acceptor capacity compared to amide or oxo analogs.

Biological Activity

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL is a compound belonging to the isoquinoline family, characterized by its unique dihydroisoquinoline structure combined with a propanol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇NO, and it possesses the following structural features:

- A dihydroisoquinoline moiety

- A propanol side chain

This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydroisoquinoline structures can exhibit antimicrobial properties against various pathogens. For example, compounds with similar structures have shown significant inhibition against phytopathogens like Pythium recalcitrans .

- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. Research indicates that such compounds can modulate neurotransmitter systems and may offer protection against neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of isoquinoline derivatives, suggesting that they can inhibit inflammatory pathways .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways.

- Membrane Disruption : Similar compounds have demonstrated the ability to disrupt microbial membranes, contributing to their antimicrobial efficacy .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity | Reference |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Neuroprotective | |

| Dihydroisoquinoline | Structure | Antimicrobial | |

| Tetrahydroisoquinoline | Structure | Neuroprotective |

Case Study 1: Antimicrobial Efficacy

A study synthesized various derivatives of dihydroisoquinoline and evaluated their efficacy against Pythium recalcitrans. The most potent derivative exhibited an EC50 value significantly lower than that of commercial antifungal agents .

Case Study 2: Neuroprotective Potential

Research on isoquinoline derivatives has shown promising results in neuroprotection. For instance, certain compounds were found to enhance neuronal survival in models of oxidative stress, indicating a potential therapeutic role in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.